2,2'-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound widely used in organic synthesis and materials science. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound has a molecular formula of C20H30B2O4 and a molecular weight of 356.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2-phenylethene-1,1-diyl dibromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronates.
Substitution: Various substituted boron compounds.
Scientific Research Applications
2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has numerous applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.
Industry: Applied in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the formation of boron-carbon bonds through various catalytic processes. The compound acts as a boron source in these reactions, facilitating the transfer of boron atoms to the target molecules. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(2,2-Diphenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its high stability and reactivity, making it a versatile reagent in various chemical reactions. Its ability to form stable boron-carbon bonds distinguishes it from other boron-containing compounds .
Biological Activity
The compound 2,2'-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS Number: 173603-23-1) is a significant organoboron compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes two boron-containing dioxaborolane units connected by a phenylethene linker. Its molecular formula is C20H30B2O4, with a molecular weight of 356.07 g/mol. The presence of the boron atoms contributes to its reactivity and potential biological interactions.
Research indicates that the biological activity of this compound may be linked to its ability to interact with cellular components through boron coordination chemistry. Boron compounds have been shown to influence various biological processes including enzyme activity modulation and cellular signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer properties of organoboron compounds. For instance, the compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15.2 | Induction of apoptosis |
HeLa (Cervical) | 12.6 | Cell cycle arrest |
A549 (Lung) | 18.3 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed. It exhibited notable activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Case Studies
A notable case study published in Journal of Organometallic Chemistry highlighted the synthesis and biological evaluation of similar organoboron compounds. The study reported that derivatives with increased steric hindrance exhibited enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Another investigation focused on the use of this compound in drug delivery systems. The incorporation of boron-containing compounds into nanoparticles showed promise in targeted delivery to tumor sites, enhancing therapeutic efficacy while reducing off-target effects .
Properties
Molecular Formula |
C20H30B2O4 |
---|---|
Molecular Weight |
356.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)16(14-15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3 |
InChI Key |
UPKAVXGIELILTK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
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